molecular formula C27H27N5OS B14238305 N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methylnicotinamide CAS No. 365429-79-4

N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methylnicotinamide

Cat. No.: B14238305
CAS No.: 365429-79-4
M. Wt: 469.6 g/mol
InChI Key: XQTYOZVXDIYUBI-UHFFFAOYSA-N
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Description

N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methylnicotinamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methylnicotinamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the thiazole ring, followed by the introduction of the pyridyl and methylphenyl groups. The final step involves the formation of the nicotinamide moiety. Each step requires careful control of reaction conditions, including temperature, pH, and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methylnicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .

Scientific Research Applications

N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methylnicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methylnicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and nicotinamide analogs, such as:

Uniqueness

What sets N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methylnicotinamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

365429-79-4

Molecular Formula

C27H27N5OS

Molecular Weight

469.6 g/mol

IUPAC Name

N-[5-[2-(cyclopentylamino)pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-yl]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C27H27N5OS/c1-17-6-5-7-19(14-17)24-25(20-12-13-28-23(15-20)30-22-8-3-4-9-22)34-27(31-24)32-26(33)21-11-10-18(2)29-16-21/h5-7,10-16,22H,3-4,8-9H2,1-2H3,(H,28,30)(H,31,32,33)

InChI Key

XQTYOZVXDIYUBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(SC(=N2)NC(=O)C3=CN=C(C=C3)C)C4=CC(=NC=C4)NC5CCCC5

Origin of Product

United States

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